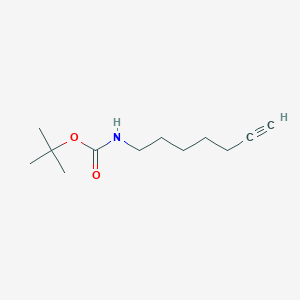N-Boc-hept-6-yn-1-amine
CAS No.:
Cat. No.: VC13684028
Molecular Formula: C12H21NO2
Molecular Weight: 211.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H21NO2 |
|---|---|
| Molecular Weight | 211.30 g/mol |
| IUPAC Name | tert-butyl N-hept-6-ynylcarbamate |
| Standard InChI | InChI=1S/C12H21NO2/c1-5-6-7-8-9-10-13-11(14)15-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) |
| Standard InChI Key | DDSWEPQENPIPFI-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCCCC#C |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCC#C |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
N-Boc-hept-6-yn-1-amine consists of a linear hept-6-yn-1-amine backbone, where the terminal alkyne group (-C≡CH) is positioned at the sixth carbon, and the Boc group [(C(CH₃)₃)OC(=O)-] protects the amine at the first carbon. The SMILES string (CC(C)(C)OC(=O)NCCCCCC#C) and InChIKey (DDSWEPQENPIPFI-UHFFFAOYSA-N) confirm this arrangement . The Boc group enhances solubility in organic solvents and stabilizes the amine against oxidation or unwanted nucleophilic reactions.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₂ | |
| Molecular Weight | 211.31 g/mol | |
| CAS Number | 1192373-48-0 | |
| IUPAC Name | tert-butyl hept-6-yn-1-ylcarbamate | |
| SMILES | CC(C)(C)OC(=O)NCCCCCC#C |
Spectroscopic and Physicochemical Properties
The compound’s predicted collision cross-section (CCS) values, critical for mass spectrometry characterization, vary by adduct. For instance, the [M+H]⁺ ion exhibits a CCS of 150.5 Ų, while [M+Na]⁺ reaches 158.4 Ų . These values reflect the molecule’s conformational flexibility and interactions with ionization agents. The Boc group’s steric bulk increases CCS compared to the unprotected hept-6-yn-1-amine (CCS of 125.0 Ų for [M+H]⁺) .
Synthesis and Functionalization Strategies
Protection-Deprotection Methodology
The Boc group is introduced via carbamate formation between hept-6-yn-1-amine and di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. This step prevents dialkylation—a common issue in amine chemistry—by shielding the nitrogen lone pair . For example, Li and Yan (2023) demonstrated that Boc-protected ethanolamine derivatives resist over-alkylation even when treated with strong bases like sodium hydride .
Alkylation and Further Modifications
The terminal alkyne enables click chemistry (e.g., Huisgen cycloaddition) for bioconjugation or polymer synthesis. Meanwhile, the Boc group can be removed under acidic conditions (e.g., 4N HCl in dioxane) to regenerate the free amine, facilitating subsequent reactions .
Scheme 1: Synthetic Utility of N-Boc-hept-6-yn-1-amine
Chemical and Physical Properties
Stability and Reactivity
The Boc group confers stability under basic and nucleophilic conditions but is labile in acidic environments. The alkyne moiety is prone to oxidation but can be preserved under inert atmospheres.
Table 2: Collision Cross-Section (CCS) by Adduct
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.16451 | 150.5 |
| [M+Na]⁺ | 234.14645 | 158.4 |
| [M-H]⁻ | 210.14995 | 141.2 |
| [M+H]⁺ (unprotected) | 112.11208 | 125.0 |
Applications in Organic Synthesis
Pharmaceutical Intermediates
N-Boc-hept-6-yn-1-amine is used to synthesize bioactive molecules requiring selective amine modification. For instance, its alkyne group enables conjugation to azide-bearing drugs via click chemistry, enhancing pharmacokinetic properties .
Materials Science
The compound’s dual functionality (alkyne and protected amine) allows incorporation into polymers or metal-organic frameworks (MOFs), where controlled amine release is crucial for catalysis or drug delivery .
Recent Advances and Future Directions
Recent studies highlight its role in avoiding dialkylation by-products. Li and Yan (2023) leveraged Boc protection to achieve mono-alkylation of ethanolamine derivatives, a strategy applicable to N-Boc-hept-6-yn-1-amine . Future research could explore its use in peptide stapling or photodynamic therapy, where alkyne-azide cycloadditions are pivotal.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume